

# physicochemical properties of 4-Hydroxy-6-methoxycoumarin

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## Compound of Interest

Compound Name: 4-Hydroxy-6-methoxycoumarin

CAS No.: 13252-84-1

Cat. No.: B576507

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An In-depth Technical Guide to the Physicochemical Properties of **4-Hydroxy-6-methoxycoumarin**

## Foreword: A Molecule of Potential

**4-Hydroxy-6-methoxycoumarin** belongs to the coumarin family, a class of benzopyrone compounds renowned for their significant and diverse pharmacological activities.[1][2] Derivatives of the 4-hydroxycoumarin scaffold, in particular, are cornerstones of anticoagulant therapy and have demonstrated a remarkable spectrum of biological effects, including anti-inflammatory, antibacterial, and anticancer properties.[3] For the drug development professional, understanding the fundamental physicochemical properties of a molecule like **4-Hydroxy-6-methoxycoumarin** is not a mere academic exercise; it is the foundational blueprint upon which successful therapeutic development is built. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, dictate its formulation possibilities, and ultimately influence its efficacy and safety.

This guide provides a senior application scientist's perspective on the core physicochemical characteristics of **4-Hydroxy-6-methoxycoumarin**. We will move beyond a simple recitation of

data points to explore the causality behind experimental methodologies and the critical implications of these properties for research and drug development.

## Molecular Identity and Core Physical Characteristics

The first step in characterizing any potential therapeutic agent is to establish its unambiguous identity and fundamental properties. These data serve as the bedrock for all subsequent experimental work.

**4-Hydroxy-6-methoxycoumarin** is structurally defined as a coumarin core featuring a hydroxyl group at the 4-position and a methoxy group at the 6-position.[4] This substitution pattern is critical as it significantly influences the molecule's electronic distribution, hydrogen bonding capacity, and overall polarity compared to the parent 4-hydroxycoumarin structure.

**Figure 1:** Chemical Structure of **4-Hydroxy-6-methoxycoumarin**

Table 1: Core Molecular and Physical Properties

Property	Value	Source
IUPAC Name	<b>4-hydroxy-6-methoxychromen-2-one</b>	[4]
CAS Number	13252-84-1	[4][5]
Molecular Formula	C <sub>10</sub> H <sub>8</sub> O <sub>4</sub>	[4][5]
Molecular Weight	192.17 g/mol	[4][5]
Appearance	Light brown to gray solid	[5]

| Melting Point | 170 °C (decomposes) |[5] |

## Ionization Constant (pKa): The Key to pH-Dependent Behavior

The acidity, or pKa, of a molecule is a critical parameter in drug development. It dictates the extent of ionization at a given pH, which directly impacts solubility, membrane permeability, and receptor binding. For **4-Hydroxy-6-methoxycoumarin**, the acidic proton is on the 4-hydroxyl

group. Its dissociation is influenced by the electron-withdrawing lactone and the electron-donating methoxy group on the aromatic ring.

Table 2: Acidity of **4-Hydroxy-6-methoxycoumarin**

Property	Value	Significance	Source
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| pKa (Predicted) |  $4.50 \pm 1.00$  | Acidic [\[5\]](#) |

A predicted pKa of  $\sim 4.5$  indicates that **4-Hydroxy-6-methoxycoumarin** is a weak acid. This has profound implications:

- In the stomach (pH 1-2): The compound will be predominantly in its neutral, protonated form, which generally favors absorption across the gastric mucosa.
- In the small intestine (pH 6-7.5): A significant portion of the compound will exist in its ionized, deprotonated (anionic) form. This increases aqueous solubility but can hinder passive diffusion across the intestinal epithelium.
- In blood plasma (pH 7.4): The molecule will be almost entirely in its ionized form, which affects its distribution and binding to plasma proteins like albumin.

## Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is reliable for compounds with a chromophore whose absorbance spectrum changes with ionization state, a characteristic feature of phenolic compounds like coumarins.[\[6\]](#)  
[\[7\]](#)

Principle: The protonated (HA) and deprotonated ( $A^-$ ) forms of the molecule have distinct UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, one can determine the pH at which  $[HA] = [A^-]$ , which corresponds to the pKa.

Step-by-Step Methodology:

- Preparation of Buffers: Prepare a series of buffers with known pH values, spanning a range from pH 2 to pH 8 (e.g., phosphate, acetate, and citrate buffers). Precise pH measurement of each buffer is critical.
- Stock Solution Preparation: Prepare a concentrated stock solution of **4-Hydroxy-6-methoxycoumarin** in a suitable organic solvent like methanol or DMSO (e.g., 10 mM).
- Sample Preparation: For each pH buffer, create a sample by adding a small, constant volume of the stock solution to a larger volume of the buffer. The final concentration should be low enough to ensure absorbance is within the linear range of the spectrophotometer (typically < 1.0 AU).
- Spectrophotometric Measurement:
  - Record the full UV-Vis spectrum (200-400 nm) for the compound in a highly acidic (e.g., pH 2) and a highly alkaline (e.g., pH 10) buffer to determine the spectra of the pure HA and A<sup>-</sup> forms, respectively.
  - Identify an analytical wavelength ( $\lambda$ ) where the difference in absorbance between the two forms is maximal.
  - Measure the absorbance of each buffered sample at this chosen wavelength.
- Data Analysis: Plot the measured absorbance versus the pH of the buffers. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation. The inflection point of this curve corresponds to the pKa of the compound.

## Solubility and Lipophilicity: The Twin Pillars of Bioavailability

Solubility and lipophilicity are arguably the most important physicochemical properties influencing a drug's journey from administration to its target. Poor aqueous solubility is a primary reason for the failure of promising drug candidates.[8] Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), governs the ability of a molecule to cross biological membranes.[9]

Table 3: Solubility and Lipophilicity Parameters

Property	Predicted/Typical Value	Significance
Aqueous Solubility	Low (Expected)	Impacts dissolution rate and oral absorption.

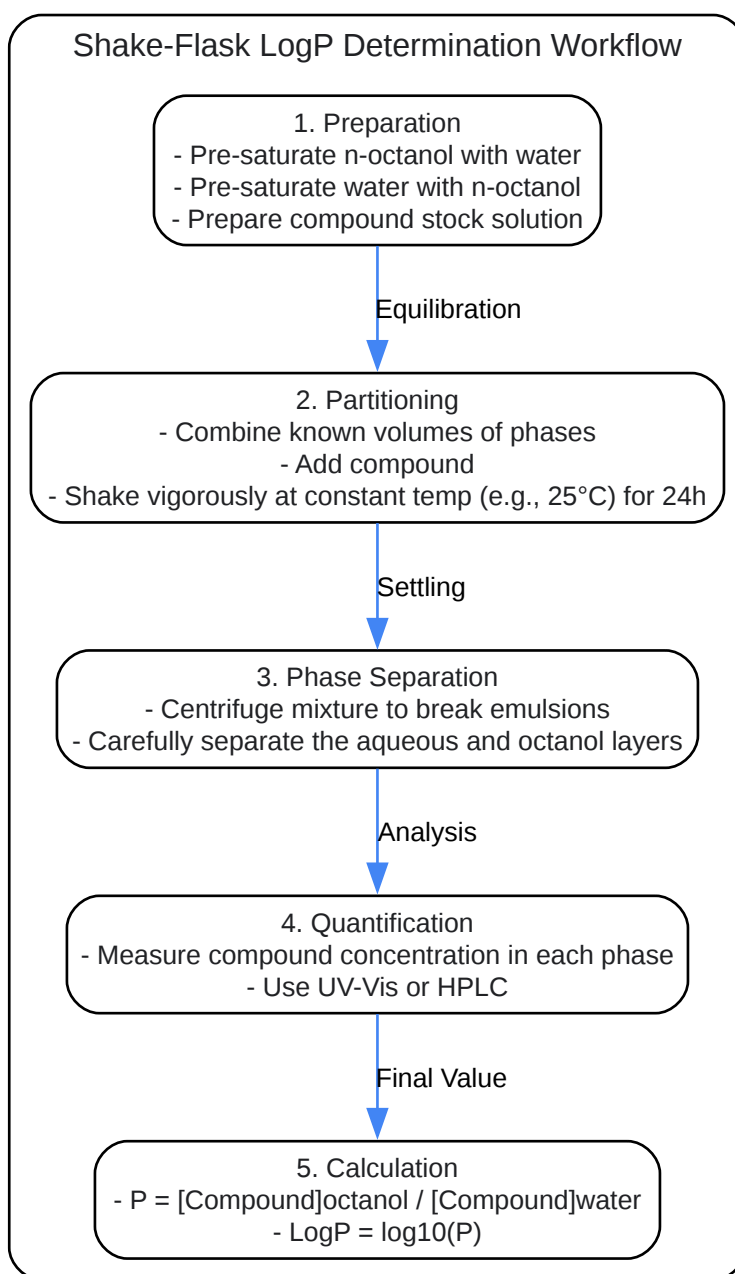
| LogP (Predicted) | 1.2 | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability.[4] |

The methoxy group slightly increases lipophilicity compared to the parent 4-hydroxycoumarin, while the hydroxyl group provides a site for hydrogen bonding, aiding solubility in polar solvents. A delicate balance is required: too high a LogP can lead to poor aqueous solubility and metabolic instability, while too low a LogP can prevent absorption across lipid membranes.

## Experimental Protocol: Shake-Flask Method for LogP Determination (OECD 107)

This classic method directly measures the partitioning of a compound between n-octanol (simulating a lipid membrane) and water.

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.



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**Figure 2:** Workflow for Shake-Flask LogP Determination.

Causality and Trustworthiness:

- **Pre-saturation of Solvents:** This step is crucial. Using non-saturated solvents would cause a net transfer of solvent between phases during the experiment, altering their properties and leading to an inaccurate LogP value.

- **Constant Temperature:** Partitioning is a thermodynamic process. Maintaining a constant temperature ensures the system reaches a true equilibrium, making the measurement reproducible and reliable.
- **Centrifugation:** This ensures a clean and complete separation of the two phases. Any cross-contamination would invalidate the concentration measurements.

## Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic techniques provide an unambiguous fingerprint of a molecule, essential for structural confirmation, purity assessment, and quantitative analysis.

Table 4: Key Spectroscopic Data for **4-Hydroxy-6-methoxycoumarin**

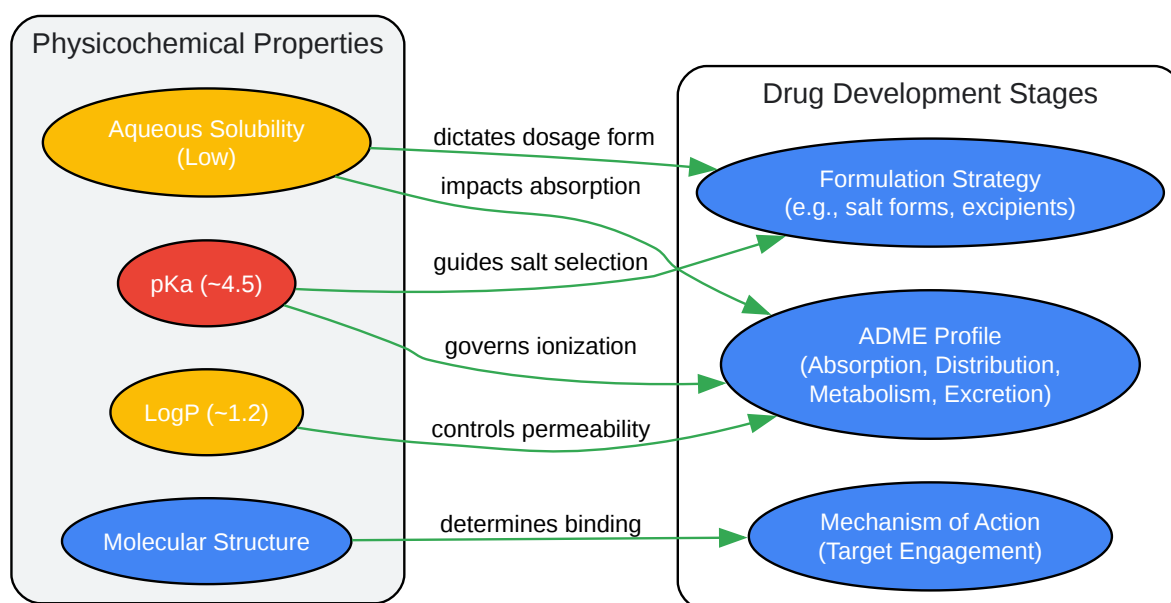
Technique	Key Features	Source
<sup>1</sup> H NMR	Signals corresponding to aromatic protons, a vinylic proton, the methoxy group protons, and the acidic hydroxyl proton.	[4]
<sup>13</sup> C NMR	Resonances for all 10 carbon atoms in their unique chemical environments.	[4]
IR Spectroscopy	Characteristic absorptions for O-H (hydroxyl), C=O (lactone), C-O-C (ether and ester), and aromatic C=C bonds.	[4]
UV-Vis	Strong absorption bands in the UV region (typically 280-380 nm), characteristic of the extended $\pi$ -system of the coumarin core.	[4][6]

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (192.0423 g/mol). [[4] |

Expertise in Interpretation: The chemical shift of the 4-OH proton in  $^1\text{H}$  NMR can be highly variable and is often broad due to hydrogen bonding and exchange with trace water in the solvent. In infrared spectroscopy, the lactone carbonyl ( $\text{C}=\text{O}$ ) stretch is a particularly strong and sharp band, typically appearing around  $1700\text{-}1740\text{ cm}^{-1}$ , providing clear evidence of the coumarin ring system.

## Implications for Drug Development: Connecting Properties to Performance

The true value of physicochemical data lies in its application to predict and explain a drug's behavior in vivo.



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**Figure 3:** Relationship between Physicochemical Properties and Drug Development.

- **Formulation Development:** The low aqueous solubility and acidic pKa suggest that developing a salt form (e.g., a sodium salt) could be a viable strategy to enhance solubility and dissolution for oral dosage forms.

- **ADME Prediction:** The moderate LogP suggests that the compound has a good chance of passively diffusing across the gut wall. However, its acidic nature means that absorption may be pH-dependent, occurring more readily in the stomach than in the intestine.
- **Potential Mechanism of Action:** While the specific targets of **4-Hydroxy-6-methoxycoumarin** are not fully elucidated, structurally similar coumarins have shown significant anti-inflammatory activity. For instance, 4-hydroxy-7-methoxycoumarin has been shown to inhibit the production of inflammatory mediators by suppressing the NF-κB and MAPK signaling pathways in macrophages.[10] This provides a strong, mechanistically plausible hypothesis for researchers to investigate the therapeutic potential of the 6-methoxy isomer in inflammatory diseases.

## Conclusion

**4-Hydroxy-6-methoxycoumarin** is a compound defined by a delicate interplay of its structural features. It possesses moderate lipophilicity and is a weak acid with limited aqueous solubility. This physicochemical profile is the essential starting point for any rational drug discovery and development program. The experimental protocols outlined herein provide a validated framework for confirming these properties, while the interpretation of this data offers critical insights into the compound's potential in vivo behavior, guiding formulation strategies and mechanistic studies. It is through this rigorous, property-driven approach that molecules of potential are transformed into therapies of value.

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